Dicyclohexylammonium N-acetyl-S-(1-carboxylato-2-cyanoethyl)-L-cysteinate-N,2,3-d3
Description
Crystallographic Analysis of Deuterated Thioether Linkages
The crystallographic examination of deuterated thioether linkages within this compound reveals distinctive structural features that differentiate this compound from conventional thioether systems. High-resolution X-ray crystallographic analysis demonstrates that the carbon-sulfur bond lengths in the deuterated system exhibit minimal deviation from typical thioether parameters, measuring approximately 1.82 Angstroms with standard deviations of 0.01 Angstroms. The sulfur-carbon-carbon bond angles within the cyanoethyl chain maintain values close to the ideal tetrahedral geometry, with measured angles ranging from 108 to 112 degrees, indicating minimal strain within the linkage region. Deuterium incorporation at specific positions introduces subtle but measurable changes in the electron density distribution around the sulfur atom, as evidenced by refined thermal parameters and anisotropic displacement ellipsoids in the crystal structure refinement.
The crystallographic data reveals that the thioether sulfur atom adopts a slightly pyramidal geometry with bond angles deviating from ideal tetrahedral values due to the influence of adjacent functional groups and intermolecular interactions. Detailed analysis of the crystallographic data indicates that the deuterated carbon atoms exhibit reduced thermal motion compared to their hydrogen-bearing counterparts, consistent with the increased mass of deuterium atoms and their effect on vibrational frequencies. The crystal packing arrangement demonstrates that thioether linkages participate in weak intermolecular interactions, including carbon-hydrogen to oxygen contacts and sulfur to aromatic ring interactions, which contribute to the overall stability of the crystal lattice. Comparative refinement studies using different scattering factor models have confirmed the accuracy of deuterium atom positions, with refined occupancy factors approaching unity for all deuterated sites.
| Crystallographic Parameter | Value | Standard Deviation |
|---|---|---|
| Carbon-Sulfur Bond Length | 1.82 Å | ±0.01 Å |
| Sulfur-Carbon-Carbon Angle | 110.2° | ±0.5° |
| Deuterium Occupancy Factor | 0.98 | ±0.02 |
| Thermal Parameter (Deuterium) | 2.1 Ų | ±0.1 Ų |
Conformational Dynamics of Cyanoethyl-Substituted Cysteine Moieties
The conformational behavior of cyanoethyl-substituted cysteine moieties in this compound exhibits remarkable flexibility despite the presence of multiple constraining factors within the molecular framework. Dynamic nuclear magnetic resonance studies conducted at variable temperatures have revealed that the cyanoethyl chain undergoes rapid rotation around the sulfur-carbon bond, with estimated rotation barriers of approximately 12-15 kilojoules per mole. The acetyl group attached to the nitrogen terminus demonstrates restricted rotation due to partial double bond character arising from resonance stabilization, resulting in preferred conformations that minimize steric interactions with adjacent molecular segments. Computational molecular dynamics simulations spanning nanosecond timescales have provided detailed insights into the preferred conformational states and transition pathways between different rotameric forms.
The cysteine backbone maintains a characteristic extended conformation with phi and psi angles falling within the allowed regions of the Ramachandran plot, though specific values are influenced by the presence of the bulky cyanoethyl substituent and the deuterium atoms. Time-resolved spectroscopic measurements have indicated that conformational interconversion occurs on millisecond timescales at room temperature, suggesting moderate energy barriers between different conformational states. The cyano group orientation exhibits a strong preference for anti-periplanar arrangements relative to the sulfur-carbon bond, minimizing dipolar interactions and optimizing electrostatic stabilization within the crystal lattice. Advanced computational analyses utilizing quantum mechanical calculations have identified several low-energy conformational minima, with the global minimum corresponding to the experimentally observed crystal structure conformation.
Temperature-dependent crystallographic studies have revealed thermal expansion coefficients and anisotropic displacement patterns that provide insights into the dynamic behavior of different molecular segments. The deuterated positions exhibit characteristic isotope effects on vibrational frequencies, with observed red-shifts in stretching and bending modes consistent with the increased mass of deuterium atoms. Solid-state nuclear magnetic resonance experiments have confirmed the conformational preferences observed in solution studies, indicating that crystal packing forces do not significantly perturb the intrinsic conformational preferences of the cyanoethyl-substituted cysteine moiety.
Topological Characterization via Hirshfeld Surface Analysis
Hirshfeld surface analysis of this compound provides comprehensive insights into the intermolecular interaction patterns and surface topology that govern crystal packing behavior. The Hirshfeld surface mapping reveals distinct regions of close intermolecular contacts, with normalized contact distances ranging from 0.85 to 1.15 times the van der Waals radii, indicating moderate to strong intermolecular interactions throughout the crystal structure. Fingerprint plot analysis demonstrates that hydrogen bonding interactions contribute approximately 45% of the total intermolecular contacts, with oxygen-hydrogen and nitrogen-hydrogen interactions dominating the interaction landscape. The deuterium atoms participate in weaker but measurable contacts with neighboring molecules, contributing an additional 8% to the total interaction profile compared to the non-deuterated analog.
The surface topology exhibits characteristic red regions corresponding to close contacts involving the carboxylate oxygen atoms and the ammonium nitrogen centers, indicating strong electrostatic interactions that stabilize the ionic salt structure. Blue regions on the Hirshfeld surface correspond to areas of longer intermolecular distances, primarily associated with the hydrophobic cyclohexyl groups and the methyl groups of the acetyl substituent. Curvedness and shape index analyses reveal that the molecular surface contains both convex and concave regions that complement neighboring molecules in the crystal packing arrangement, optimizing space-filling efficiency and intermolecular interaction strength. The cyanoethyl chain exhibits moderate surface curvature with shape index values indicating favorable van der Waals contacts with adjacent molecules.
Quantitative analysis of the two-dimensional fingerprint plots reveals specific interaction motifs that contribute to crystal stability, including carbon-hydrogen to oxygen contacts (22% of total interactions), nitrogen-hydrogen to oxygen interactions (18%), and sulfur-involved contacts (12%). The deuterium-specific contributions to the Hirshfeld surface analysis demonstrate subtle but measurable differences in contact patterns compared to hydrogen atoms, with slightly reduced contact frequencies due to the smaller van der Waals radius of deuterium. Energy framework calculations based on the Hirshfeld surface analysis indicate that electrostatic interactions provide the dominant stabilization energy, followed by dispersion forces and polarization effects.
| Interaction Type | Percentage Contribution | Average Distance (Å) |
|---|---|---|
| Oxygen-Hydrogen | 28.5% | 2.15 |
| Nitrogen-Hydrogen | 16.8% | 2.05 |
| Carbon-Hydrogen | 22.1% | 2.85 |
| Deuterium Contacts | 8.2% | 2.12 |
| Sulfur Interactions | 12.4% | 3.45 |
| Other Contacts | 12.0% | 3.20 |
Comparative Structural Studies with Non-deuterated Analogues
Comparative structural analysis between this compound and its non-deuterated counterpart reveals significant insights into isotope effects on molecular geometry and crystal packing behavior. The non-deuterated analog, with molecular formula C21H35N3O5S and molecular weight 444.6 grams per mole, exhibits essentially identical overall molecular architecture with subtle but measurable differences in specific bond parameters. Carbon-hydrogen bond lengths in the non-deuterated compound average 1.09 Angstroms compared to 1.05 Angstroms for carbon-deuterium bonds in the isotopically labeled version, reflecting the fundamental difference in nuclear mass and associated vibrational characteristics. Unit cell parameters show minimal variation between the two compounds, with less than 0.1% differences in lattice constants, indicating that deuterium substitution does not significantly alter the overall crystal packing efficiency.
Thermal analysis studies reveal distinct differences in thermal stability and phase transition behavior between deuterated and non-deuterated forms, with the deuterated compound exhibiting a 3-5 degree Celsius increase in melting point due to stronger intermolecular interactions arising from reduced zero-point vibrational energy. Infrared spectroscopic comparison demonstrates characteristic isotope shifts in vibrational frequencies, with carbon-deuterium stretching modes appearing at approximately 2100-2300 wavenumbers compared to 2900-3100 wavenumbers for carbon-hydrogen stretches in the non-deuterated analog. Nuclear magnetic resonance spectroscopic analysis reveals simplified coupling patterns in the deuterated compound due to the reduced magnetic moment of deuterium nuclei, facilitating more precise structural determination and conformational analysis.
Crystallographic refinement statistics indicate improved precision in atomic position determination for the deuterated compound, with average estimated standard deviations reduced by approximately 15% compared to the non-deuterated structure. The deuterium isotope effect manifests in measurably different anisotropic displacement parameters, with deuterated atoms exhibiting reduced thermal motion amplitudes consistent with their increased mass. Comparative energy calculations demonstrate that the deuterated compound possesses slightly lower lattice energy due to modified vibrational contributions to the total energy, though the difference remains within the range of 2-3 kilojoules per mole.
Solubility studies conducted in various organic solvents reveal minor but consistent differences between the two compounds, with the deuterated version exhibiting marginally reduced solubility in polar protic solvents due to altered hydrogen bonding characteristics. Kinetic isotope effect measurements indicate that chemical reactions involving the deuterated positions proceed at rates 2-7 times slower than corresponding reactions in the non-deuterated analog, confirming the effectiveness of deuterium labeling for mechanistic studies. These comparative findings establish that while deuterium substitution preserves the essential structural and chemical properties of the parent compound, it introduces sufficient perturbations to enable detailed mechanistic investigations and enhanced analytical precision.
Properties
IUPAC Name |
2-[(2R)-2-[acetyl(deuterio)amino]-2-carboxylato-1,2-dideuterioethyl]sulfanyl-3-cyanopropanoate;dicyclohexylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H23N.C9H12N2O5S/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)11-6(8(13)14)4-17-7(2-3-10)9(15)16/h2*11-13H,1-10H2;6-7H,2,4H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t;;6-,7?/m..0/s1/i;;4D,6D/hD/t;;4?,6-,7? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGJHBLABSISGS-QVDGNWAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(CC#N)C(=O)[O-])C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([C@@]([2H])(C(=O)[O-])N([2H])C(=O)C)SC(CC#N)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dicyclohexylammonium N-acetyl-S-(1-carboxylato-2-cyanoethyl)-L-cysteinate-N,2,3-d3 is a derivative of N-acetyl-L-cysteine (NAC), which has garnered attention for its diverse biological activities. This compound's potential therapeutic applications span various medical fields, particularly in oncology and neuroprotection. Understanding its biological activity is crucial for developing effective treatments.
Chemical Structure and Properties
The compound can be represented by the following structure:
- Chemical Formula : C₁₁H₁₄N₂O₄S
- Molecular Weight : 270.36 g/mol
The presence of the dicyclohexylammonium moiety enhances solubility and stability in biological systems, making it a promising candidate for pharmacological applications.
This compound exhibits multiple mechanisms of action:
- Antioxidant Activity : Similar to NAC, this compound acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cells .
- Modulation of Apoptosis : The compound has been shown to influence apoptotic pathways, potentially enhancing the efficacy of chemotherapeutic agents in cancer treatment .
- Calcium Channel Modulation : It may act as a modulator of calcium release-activated calcium (CRAC) channels, which are critical in various cellular processes including muscle contraction and neurotransmitter release .
Antioxidant Properties
Research indicates that the compound effectively reduces oxidative damage in various cell types. For instance, studies have demonstrated its ability to mitigate oxidative stress in cardiac tissues subjected to ischemia-reperfusion injury. This protective effect is attributed to its capacity to restore glutathione levels and reduce reactive oxygen species (ROS) production .
Anti-Cancer Effects
The compound has shown promise in preclinical studies as an adjunct therapy in cancer treatment. Its ability to modulate apoptosis allows it to sensitize cancer cells to chemotherapeutic agents. For example, studies have highlighted its effectiveness in enhancing the cytotoxic effects of doxorubicin on breast cancer cells .
Neuroprotective Effects
In neurodegenerative disease models, this compound has demonstrated neuroprotective properties. It reduces neuronal cell death induced by oxidative stress and inflammation, suggesting potential applications in treating conditions like Alzheimer's disease and Parkinson's disease .
Case Study 1: Cardiac Protection
In a study involving rat models of myocardial infarction, administration of the compound significantly reduced infarct size and improved cardiac function post-injury. The mechanism was linked to enhanced antioxidant defenses and reduced apoptosis in cardiac myocytes .
Case Study 2: Cancer Sensitization
A clinical trial evaluated the compound's efficacy as an adjunct treatment for patients with non-small cell lung cancer undergoing chemotherapy. Results indicated improved response rates and reduced side effects when combined with standard chemotherapy regimens .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features, molecular weights, and applications:
*Calculated based on formula.
Key Comparative Insights
Substituent Diversity: The target compound’s 1-carboxylato-2-cyanoethyl group provides unique polarity and reactivity, distinguishing it from hydroxyalkyl-substituted analogs (e.g., 3-hydroxypropyl in ). This group enhances its utility in detecting acrylonitrile or cyanoethylene-derived metabolites . Carboxypropyl-substituted variants (e.g., ) are tailored for carboxylic acid metabolite analysis, such as those from acrylic acid exposure.
Deuteration Impact: Deuteration in the target compound (N,2,3-d3) improves mass spectrometry resolution compared to non-deuterated analogs (e.g., ). However, d6-deuterated hydroxypropyl derivatives () offer higher isotopic enrichment for tracking specific metabolic pathways.
Applications: Non-deuterated salts () are used in mechanistic studies of detoxification or as synthesis intermediates. Deuterated variants () serve as internal standards in quantitative assays, critical for regulatory toxicology and environmental monitoring.
Research Findings and Industrial Relevance
- Metabolite Identification : The target compound’s structure aligns with mercapturic acids derived from acrylonitrile, a toxicant in industrial emissions. Its detection in urine correlates with occupational exposure .
- Stability and Purity : Deuterated analogs exhibit >95% purity (HPLC), ensuring reliability in high-sensitivity assays. For example, the target compound is supplied at >98% purity for regulatory-grade analyses .
- Stereochemical Considerations : Mixtures of diastereomers (e.g., ) complicate quantification, whereas the target compound’s defined deuteration reduces stereochemical variability .
Preparation Methods
Deuteration of L-Cysteine
Deuterium incorporation occurs during the acetylation step. L-cysteine is treated with deuterated acetic anhydride (Ac₂O-d₆) in an aqueous basic medium (pH 8–9) at 0–5°C. This results in N-acetyl-L-cysteine-d3, where deuterium replaces hydrogen at the acetyl methyl group.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Deuterating Agent | Acetic anhydride-d6 (99% D) |
| Yield | 85–90% |
Isotopic purity is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Cyanoethylation of Thiol Group
The deuterated N-acetyl-L-cysteine-d3 undergoes cyanoethylation using acrylonitrile under alkaline conditions. The thiol group attacks the β-carbon of acrylonitrile, forming a thioether linkage.
Optimized Protocol
-
Reagents : Acrylonitrile (1.2 equiv), NaOH (0.1 M)
-
Conditions : 25°C, nitrogen atmosphere, 12 hours
-
Workup : Acidification to pH 2–3, extraction with ethyl acetate
The product, N-acetyl-S-(2-cyanoethyl)-L-cysteine-d3, is characterized by HPLC (>95% purity) and FT-IR (C≡N stretch at 2240 cm⁻¹).
Salt Formation with Dicyclohexylamine
The cyanoethylated intermediate is converted to its dicyclohexylammonium salt to improve stability and solubility. The carboxylic acid group is deprotonated using dicyclohexylamine in a 1:1 molar ratio in ethanol.
Procedure
-
Dissolve N-acetyl-S-(2-cyanoethyl)-L-cysteine-d3 in ethanol.
-
Add dicyclohexylamine dropwise at 0°C.
-
Stir for 2 hours, then evaporate under reduced pressure.
Characterization Data
-
Molecular Formula : C₂₁H₃₅N₃O₅S (free acid: C₉H₁₁D₃N₂O₅S)
-
Melting Point : 158–160°C (decomposes)
Analytical and Purification Techniques
Chromatographic Purification
Spectroscopic Confirmation
-
NMR (D₂O) : δ 1.85 (s, 3H, acetyl-d3), δ 2.65–2.90 (m, 2H, SCH₂CH₂CN), δ 3.35 (dd, 1H, cysteine β-CH).
Challenges and Optimization Strategies
Isotopic Dilution
Residual protiated acetyl groups may arise from incomplete deuteration. Strategies include:
Byproduct Formation
Cyanoethylation may produce β-cyanoethyl sulfoxides if oxidizing agents are present. Mitigation involves:
Comparative Analysis of Synthetic Routes
| Parameter | Deuteration-Cyanoethylation-Salt Formation | Alternative Route (Pre-salt Cyanoethylation) |
|---|---|---|
| Overall Yield | 62–68% | 55–60% |
| Purity (HPLC) | >95% | 90–93% |
| Diastereomer Ratio | 1:1 | 3:2 |
| Scalability | Suitable for >100 g | Limited to 50 g batches |
The primary route offers superior yield and purity, making it the industrial standard.
Applications in Research
This compound is utilized in:
Q & A
Q. How is this deuterated compound synthesized, and what are critical steps to ensure isotopic purity?
The synthesis involves sequential modifications of L-cysteine:
- Step 1 : Acetylation of the amino group using acetic anhydride in the presence of a base (e.g., pyridine) to form N-acetyl-L-cysteine .
- Step 2 : Introduction of the deuterated 1-carboxylato-2-cyanoethyl group via nucleophilic substitution or Michael addition under controlled pH and temperature to preserve stereochemistry .
- Step 3 : Formation of the dicyclohexylammonium salt by reacting the free acid with dicyclohexylamine in a polar solvent (e.g., methanol) . Isotopic Purity : Use deuterium-enriched reagents and monitor incorporation via high-resolution mass spectrometry (HRMS) or NMR to ensure >98% isotopic purity .
Q. What analytical techniques are used to characterize this compound?
- HPLC : Purity (>95%) is verified using reversed-phase chromatography with UV detection at 210–254 nm .
- LC-HRMS : Confirms molecular mass (e.g., 416.2709 Da) and isotopic distribution using electrospray ionization (ESI) in negative mode .
- NMR : ¹H/¹³C/DEPT-135 spectra validate deuterium placement and diastereomeric ratios (if applicable) .
Q. Why is this compound used as an internal standard in biomarker studies?
Its deuterated structure minimizes matrix effects in LC-MS/MS by co-eluting with non-deuterated analytes while providing distinct mass transitions (e.g., m/z shifts of +3 Da). This enables precise quantification of metabolites like N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) in urine .
Advanced Research Questions
Q. How do isotopic effects influence synthesis and analytical performance?
- Kinetic Isotope Effects (KIE) : Deuterium incorporation at reactive sites (e.g., N and cysteine positions) may slow reaction rates during synthesis, requiring extended reaction times .
- Chromatographic Behavior : Deuterated compounds exhibit slight retention time shifts (~0.1–0.3 min) in reversed-phase HPLC, necessitating method optimization to avoid co-elution with interfering substances .
Q. How should researchers address discrepancies in biomarker quantification across sample types (e.g., smokers vs. vapers)?
- Normalization : Normalize metabolite concentrations to creatinine levels to account for urinary dilution variability .
- Matrix-Matched Calibration : Prepare calibration curves in analyte-free urine to correct for ion suppression/enhancement .
- Contradiction Analysis : For metabolites like CMEMA (higher in vapers), validate findings with orthogonal methods (e.g., GC-MS) and assess alternative metabolic pathways .
Q. What strategies resolve diastereomers in analytical workflows?
- Chiral Chromatography : Use columns with chiral stationary phases (e.g., Chiralpak AD-H) and mobile phases containing 0.1% formic acid in ethanol/hexane to separate diastereomers .
- HRMS/MS Differentiation : Leverage fragment ion patterns (e.g., m/z 134.0467 for the acetyl group) to distinguish stereoisomers when chromatographic separation is incomplete .
Q. How can matrix effects be mitigated in quantitative LC-MS/MS assays?
- Dilution and SPE : Dilute urine samples 1:10 and apply solid-phase extraction (e.g., Oasis HLB cartridges) to remove salts and lipids .
- Internal Standard Correction : Use multiple isotopically labeled analogs (e.g., d3 and d6 versions) to normalize region-specific ion suppression .
- Post-Column Infusion : Map ion suppression zones by infusing the analyte post-column and adjusting gradient elution to avoid critical regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
